(2-Naphthyl)methylzinc bromide
Overview
Description
(2-Naphthyl)methylzinc bromide is an organic zinc compound with the chemical formula C12H9BrZn. It appears as a white to pale yellow crystalline solid and is stable in air . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Naphthyl)methylzinc bromide can be synthesized through the reaction of (2-naphthyl)methyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive zinc and bromide compounds.
Chemical Reactions Analysis
Types of Reactions: (2-Naphthyl)methylzinc bromide primarily undergoes substitution reactions, particularly in Negishi cross-coupling reactions. In these reactions, the organozinc halide reacts with organic halides or triflates to form carbon-carbon bonds in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Organic halides or triflates, palladium catalyst.
Conditions: Inert atmosphere, typically using solvents like THF or diethyl ether.
Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(2-Naphthyl)methylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism by which (2-Naphthyl)methylzinc bromide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction.
Comparison with Similar Compounds
(2-Naphthyl)methylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
(2-Naphthyl)methylzinc chloride: Similar in structure and reactivity but with a chloride instead of a bromide.
Uniqueness: (2-Naphthyl)methylzinc bromide is unique due to its specific reactivity and stability, making it a preferred choice in certain synthetic applications. Its ability to form stable organozinc intermediates and participate in efficient cross-coupling reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
bromozinc(1+);2-methanidylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWMNWMGKBGIQX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC2=CC=CC=C2C=C1.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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